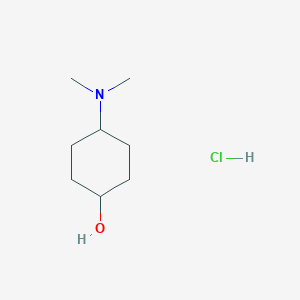
trans-4-(Dimethylamino)cyclohexanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(Dimethylamino)cyclohexanol;hydrochloride: is a chemical compound with the molecular formula C₈H₁₇NO·HCl. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a dimethylamino group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanol;hydrochloride typically involves the reduction of N,N-dimethyl-4-methoxyaniline using Birch reduction. This process yields 4-dimethylaminocyclohexanone, which is then further reduced to obtain trans-4-(Dimethylamino)cyclohexanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale Birch reduction followed by purification processes to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-(Dimethylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4-(Dimethylamino)cyclohexanol;hydrochloride is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of 4-dimethylaminocyclohexanone .
Biology: In biological research, this compound can be used to study the effects of dimethylamino substitution on cyclohexanol derivatives. It may also be used in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as an intermediate makes it valuable in the synthesis of complex organic molecules .
Wirkmechanismus
The mechanism of action for trans-4-(Dimethylamino)cyclohexanol;hydrochloride involves its interaction with molecular targets through its dimethylamino and hydroxyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
trans-4-Aminocyclohexanol: Similar structure but with an amino group instead of a dimethylamino group.
trans-4-Methoxycyclohexanol: Contains a methoxy group instead of a dimethylamino group.
Uniqueness: trans-4-(Dimethylamino)cyclohexanol;hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This substitution can significantly alter the compound’s reactivity and interactions compared to its analogs .
Eigenschaften
Molekularformel |
C8H18ClNO |
|---|---|
Molekulargewicht |
179.69 g/mol |
IUPAC-Name |
4-(dimethylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7-8,10H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
RFHBWAVYLUVRCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCC(CC1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
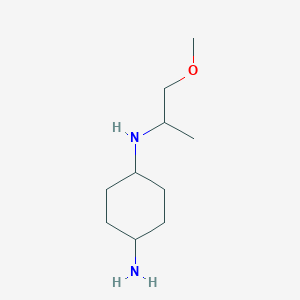
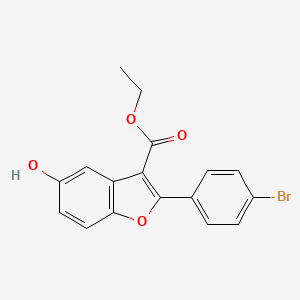

![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
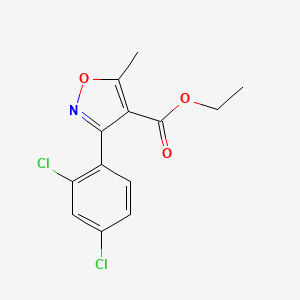
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
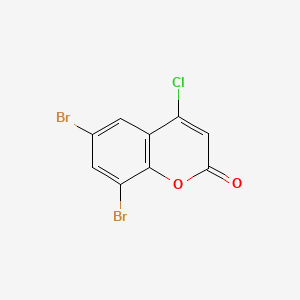

![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
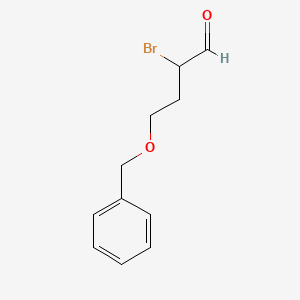

![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
